N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
Description
N-(2-Chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a structurally complex molecule featuring a glycinamide backbone substituted with a 2-chlorobenzyl group and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C14H18ClN3O4S |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C14H18ClN3O4S/c15-12-4-2-1-3-10(12)7-16-13(19)8-17-14(20)18-11-5-6-23(21,22)9-11/h1-4,11H,5-9H2,(H,16,19)(H2,17,18,20) |
InChI Key |
AYCFDUZBGSYKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps, starting with the preparation of the chlorobenzyl and dioxidotetrahydrothiophenyl intermediates. These intermediates are then coupled with glycinamide under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides and sulfones, while nucleophilic substitution can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroaromatic Amides
- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): This phthalimide derivative contains a chloro-substituted aromatic ring but lacks the glycinamide and sulfone groups. Its primary use is in polyimide synthesis due to its high purity and reactivity as a monomer .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This acetamide derivative features a dichlorophenyl group and a thiazole ring. The dual chlorine atoms increase lipophilicity compared to the target compound’s single 2-chlorobenzyl group. Its crystal structure reveals N–H⋯N hydrogen-bonded dimers, a property shared with the target compound’s amide-rich structure .
Sulfone-Containing Compounds
- 1,1-Dioxidotetrahydrothiophen-3-yl derivatives: The sulfone group in the target compound distinguishes it from non-sulfonated analogs. Sulfones improve aqueous solubility and metabolic stability, critical for drug design. For example, sulfolane (a related sulfone) is a polar aprotic solvent, highlighting the sulfone’s role in modulating physicochemical properties.
Glycinamide Derivatives
- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): This simpler acetamide lacks aromatic and sulfone groups. Its cyano group confers hydrophobicity, whereas the target compound’s glycinamide and sulfone moieties likely enhance polarity and hydrogen-bonding capacity .
Data Table: Structural and Physicochemical Comparison
Research Findings
- Synthetic Routes : The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to ’s method), given the amide bonds and sulfone group .
- Hydrogen Bonding : Amide-rich structures like the target compound and 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form intermolecular hydrogen bonds, influencing crystal packing and solubility .
- Biological Relevance : While ’s acetamide derivatives show structural similarity to penicillin lateral chains, the target compound’s sulfone may confer unique pharmacokinetic properties .
Biological Activity
N-(2-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a synthetic compound with potential therapeutic applications. Its structure includes a chlorobenzyl moiety and a dioxidotetrahydrothiophen group, which contribute to its biological properties. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24ClN2O4S
- Molecular Weight : 421.94 g/mol
- CAS Number : 620569-52-0
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anti-inflammatory and anticancer properties. The compound exhibits several mechanisms of action that contribute to its therapeutic potential.
Anti-inflammatory Effects
Research has indicated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies show that it reduces the production of interleukins (IL-6, IL-1β) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory pathways.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death in malignant cells.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is often activated in cancer and inflammatory diseases.
- Oxidative Stress Modulation : It has been shown to modulate levels of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the effects of this compound:
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in reducing inflammation in a murine model of arthritis. The results showed a significant decrease in paw swelling and histological signs of inflammation compared to control groups .
Study 2: Anticancer Potential
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates associated with elevated caspase activity.
Study 3: Mechanistic Insights
Another investigation focused on the molecular pathways affected by the compound. It was found that this compound significantly inhibited NF-kB activation and reduced levels of inflammatory markers in treated cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
